molecular formula C28H32BrNO8 B11219281 Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219281
M. Wt: 590.5 g/mol
InChI Key: FREVJBSQOKJMEN-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, and methoxy groups, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core dihydropyridine structure, followed by the introduction of the various substituents. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features. Similar compounds include:

    3,4-Dimethoxyphenylacetic acid: Shares the methoxy groups but lacks the bromine and dihydropyridine structure.

    3-Bromo-4,5-dimethoxyphenylacrylic acid: Contains the bromine and methoxy groups but has a different core structure.

    4-Bromo-3,5-dimethylphenol: Contains the bromine and methyl groups but lacks the dihydropyridine and carboxylate groups.

Properties

Molecular Formula

C28H32BrNO8

Molecular Weight

590.5 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H32BrNO8/c1-7-37-24-13-18(12-21(29)26(24)38-8-2)25-19(27(31)35-5)15-30(16-20(25)28(32)36-6)14-17-9-10-22(33-3)23(11-17)34-4/h9-13,15-16,25H,7-8,14H2,1-6H3

InChI Key

FREVJBSQOKJMEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)Br)OCC

Origin of Product

United States

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